molecular formula C8H6Cl2N2O4 B173298 Ethyl 4,6-dichloro-5-nitronicotinate CAS No. 154012-15-4

Ethyl 4,6-dichloro-5-nitronicotinate

Cat. No.: B173298
CAS No.: 154012-15-4
M. Wt: 265.05 g/mol
InChI Key: VMNMZVKEDHEOEJ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-5-nitronicotinate is a chemical compound with the molecular formula C8H6Cl2N2O4 and a molecular weight of 265.05 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of chloro and nitro groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-5-nitronicotinate typically involves the chlorination and nitration of ethyl nicotinate. One common method includes the reaction of ethyl 4,6-dihydroxy-5-nitronicotinate with phosphorus oxychloride at elevated temperatures (80°C) for 24 hours . The reaction mixture is then quenched with ice-water to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dichloro-5-nitronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Ethyl 4,6-diamino-5-nitronicotinate (when amines are used).

    Reduction: Ethyl 4,6-dichloro-5-aminonicotinate.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

Ethyl 4,6-dichloro-5-nitronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-5-nitronicotinate is primarily based on its ability to interact with biological molecules through its chloro and nitro groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interfere with cellular processes by modifying key biomolecules.

Comparison with Similar Compounds

Ethyl 4,6-dichloro-5-nitronicotinate can be compared with other similar compounds such as:

  • Ethyl 4,6-dichloro-5-methylnicotinate
  • Ethyl 4,6-dichloro-5-fluoronicotinate
  • Ethyl 4,6-dichloronicotinate

Uniqueness: The presence of both chloro and nitro groups in this compound makes it particularly reactive and versatile in chemical synthesis. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNMZVKEDHEOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617963
Record name Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154012-15-4
Record name Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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